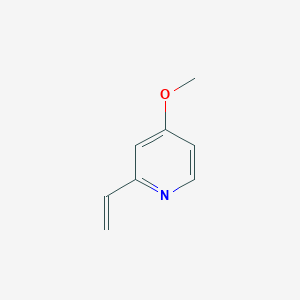
4-Methoxy-2-vinylpyridine
Vue d'ensemble
Description
4-Methoxy-2-vinylpyridine (MVP) is a heterocyclic compound that belongs to the pyridine family. It is a colorless liquid with a pungent odor and is highly reactive due to the presence of a vinyl group. MVP is widely used in various scientific research applications due to its unique chemical properties.
Applications De Recherche Scientifique
Precision Polymerization
4-Methoxy-2-vinylpyridine has been utilized in stereospecific catalytic precision polymerization processes. Notably, yttrium complexes have been employed to polymerize 2-vinylpyridine (2VP) with moderate to high activities, resulting in polymers with varied tacticities. This demonstrates the utility of this compound derivatives in creating specific polymer structures (Altenbuchner et al., 2015).
Hemocompatibility in Biomaterials
Research has explored modifying the structure of 4-vinylpyridine-based polymers to enhance biocompatibility, particularly in the context of hemocompatibility. This modification is crucial for its application in biomaterials, as demonstrated through studies on human red blood cells (Allison, Applegate, & Youngblood, 2007).
Catalysis in Organic Synthesis
Poly(4-vinylpyridine) has been used as a catalyst in the synthesis of benzopyrans and dihydropyranochromenes. This application capitalizes on its green, commercially available, and recyclable properties, offering benefits like mild reaction conditions and high yields (Albadi, Mansournezhad, & Akbari Balout-Bangan, 2014).
Electrochemical Applications
In the field of electrochemistry, poly(4-vinylpyridine) has been used to develop metallopolymers for hydrogen evolution, showcasing its effectiveness in catalysis similar to cobalt polypyridyl complexes (Kap, Ülker, Nune, & Karadaş, 2018).
Electropolymerized Coatings
Studies on the electropolymerization of 4-vinylpyridine have explored its ability to form high-quality films on metallic electrodes, demonstrating its potential in creating specialized coatings (Lebrun, Deniau, Tanguy, & Lécayon, 2008).
Polymer Blends
Research has shown that poly(4-vinylpyridine) and poly(2-vinylpyridine) are miscible with certain methacrylates, offering insights into polymer blend properties and applications (Cesteros, Meaurio, & Katime, 1993).
Functionalization of Carbon Nanotubes
4-Vinylpyridine derivatives have been used in the functionalization of carbon nanotubes, showing potential in applications like drug delivery and optical sensors (Su et al., 2011).
Mécanisme D'action
Target of Action
4-Methoxy-2-vinylpyridine is a vinylpyridine derivative that is often used in the synthesis of polymers . The primary targets of this compound are the monomers or other reactants in the polymerization process .
Mode of Action
The compound interacts with its targets through a process known as radical polymerization . In this process, the vinyl group of this compound reacts with the initiator to form a radical, which then reacts with other monomers to form a polymer .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the polymerization process . The compound acts as a monomer that can be polymerized to form polyvinylpyridine, a polymer with enhanced electrical conductivity .
Pharmacokinetics
It’s important to note that the compound should be handled with care due to its reactivity and potential toxicity .
Result of Action
The primary result of the action of this compound is the formation of polyvinylpyridine . This polymer has been extensively applied in electrode organization for electrochemical applications .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the polymerization process can be affected by the presence of other chemicals, temperature, and pH . Additionally, the compound’s reactivity and stability can be influenced by storage conditions .
Analyse Biochimique
Biochemical Properties
It is known that vinylpyridines, such as 4-Methoxy-2-vinylpyridine, can react via an SN1 pathway, via the resonance-stabilized carbocation This suggests that this compound may interact with various enzymes and proteins in a similar manner
Molecular Mechanism
It is known that 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation . This suggests that this compound may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Propriétés
IUPAC Name |
2-ethenyl-4-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-3-7-6-8(10-2)4-5-9-7/h3-6H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCZVPGVCBQBDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595605 | |
| Record name | 2-Ethenyl-4-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30566-80-4 | |
| Record name | 2-Ethenyl-4-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(4-Methoxy-benzyl)-methyl-amino]-acetic acid](/img/structure/B1627505.png)
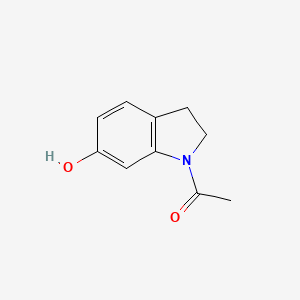
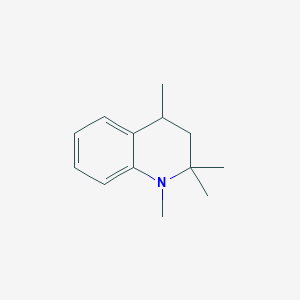
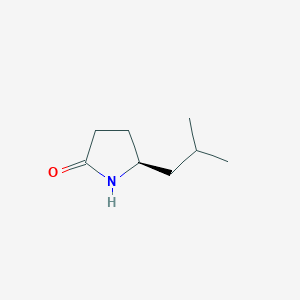

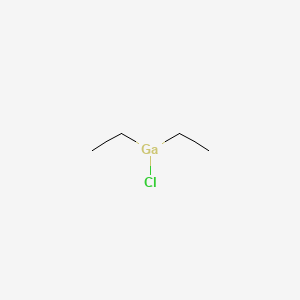
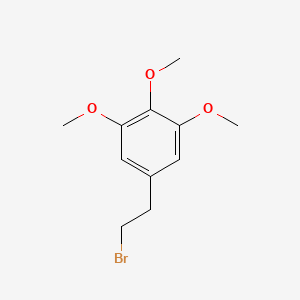
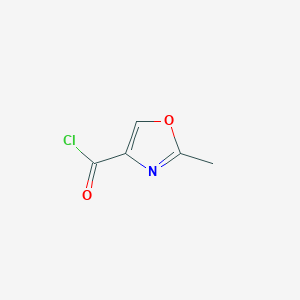
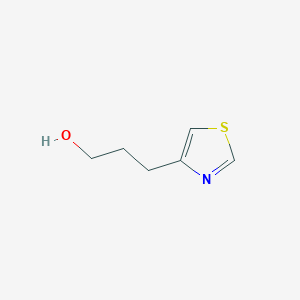
![5-Ethoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1627521.png)
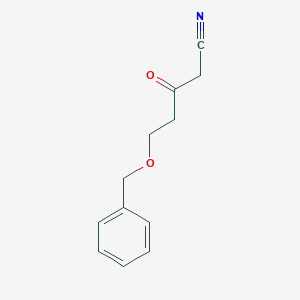
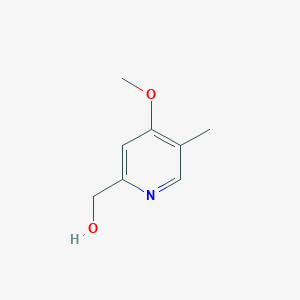

![4-[(3-Nitropyridin-2-YL)amino]phenol](/img/structure/B1627528.png)